10-acetyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are characterized by the presence of a furan ring bearing a nitro group. This compound is notable for its intricate structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 10-acetyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of the furan ring and its subsequent functionalization with a nitro group. The dibenzo[b,e][1,4]diazepin-1-one core is then constructed through a series of cyclization reactions. Industrial production methods often employ metal-catalyzed reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The acetyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-acetyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins like aldose reductase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as proteins. For example, it targets the protein aldose reductase, which plays a role in the polyol pathway of glucose metabolism. The nitro group in the furan ring is crucial for its biological activity, as it can undergo redox reactions that generate reactive intermediates, leading to the inhibition of target proteins .
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives, such as {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. Compared to these compounds, 10-acetyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its dibenzo[b,e][1,4]diazepin-1-one core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-acetyl-9,9-dimethyl-6-(5-nitrofuran-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21N3O5/c1-12(25)23-15-7-5-4-6-13(15)22-14-10-21(2,3)11-16(26)19(14)20(23)17-8-9-18(29-17)24(27)28/h4-9,20,22H,10-11H2,1-3H3 |
InChI Key |
XNJMHGPOJZEGRY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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